molecular formula C8H9N5O2S B2672946 4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1235003-54-9

4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2672946
CAS RN: 1235003-54-9
M. Wt: 239.25
InChI Key: RLEUWMYVQGKEGR-UHFFFAOYSA-N
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Description

4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C8H9N5O2S and its molecular weight is 239.25. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Research has focused on the synthesis of hybrid molecules containing various acid moieties and the investigation of their biological activities. For example, Başoğlu et al. (2013) conducted microwave-assisted synthesis of compounds containing 1,3,4-thiadiazole and other nuclei, revealing antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Similarly, Pflégr et al. (2022) synthesized 5-aryl-1,3,4-oxadiazoles as potential inhibitors of acetyl- and butyrylcholinesterase, showing moderate dual inhibition and suggesting their utility in treating dementias (Pflégr et al., 2022).

Theoretical and Structural Studies

Singh et al. (2019) performed a comprehensive theoretical and experimental study on 4-methylthiadiazole-5-carboxylic acid, a simple derivative, using density functional theory and vibrational analysis. This study provided insights into the electronic structure, spectral features, hydrogen bonding, and solvent effects, enhancing the understanding of the compound's molecular properties (Singh et al., 2019).

Antimicrobial and Antifungal Applications

Several studies have synthesized derivatives of thiadiazole and oxadiazole, testing their antimicrobial and antifungal activities. For instance, compounds have been synthesized with specific substituents and tested against Mycobacterium tuberculosis, showing varying degrees of potency and offering potential as antimycobacterial agents (Gezginci et al., 1998).

Nematocidal and Fungicidal Activities

Research into the nematocidal and fungicidal activities of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety has identified compounds with significant activity against specific pests and fungi, highlighting their potential in agricultural applications (Liu et al., 2022).

properties

IUPAC Name

4-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2S/c1-4-7(16-13-11-4)8(14)9-3-6-10-5(2)12-15-6/h3H2,1-2H3,(H,9,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEUWMYVQGKEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NC(=NO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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